molecular formula C15H21NO5 B3017326 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid CAS No. 378202-24-5

2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid

Cat. No.: B3017326
CAS No.: 378202-24-5
M. Wt: 295.335
InChI Key: CHPFDGQCKZEMJH-UHFFFAOYSA-N
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Scientific Research Applications

2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes

Future Directions

As “2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid” is used in proteomics research , future directions could involve further exploration of its potential applications in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid typically involves the acylation of 4,5-dimethoxybenzoic acid with 2-ethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylbutanoyl)amino]-4,5-dimethoxybenzoic acid
  • 2-[(2-Propylbutanoyl)amino]-4,5-dimethoxybenzoic acid
  • 2-[(2-Butanoyl)amino]-4,5-dimethoxybenzoic acid

Uniqueness

2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid is unique due to its specific structural features, such as the presence of the 2-ethylbutanoyl group and the dimethoxybenzoic acid moiety. These structural elements confer distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(2-ethylbutanoylamino)-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-5-9(6-2)14(17)16-11-8-13(21-4)12(20-3)7-10(11)15(18)19/h7-9H,5-6H2,1-4H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPFDGQCKZEMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301335970
Record name 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378202-24-5
Record name 2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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